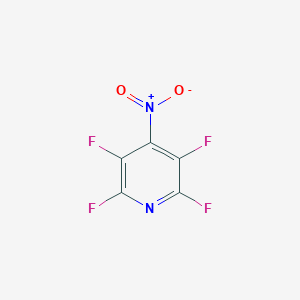

2,3,5,6-Tetrafluoro-4-nitropyridine

Description

Contextualization of Perfluorinated and Polyfluorinated Heterocycles in Modern Chemical Research

Perfluorinated and polyfluorinated heterocycles are organic ring structures containing atoms other than carbon, where most or all hydrogen atoms have been replaced by fluorine. This high degree of fluorination imparts distinct characteristics to the molecules, including enhanced thermal stability, increased lipophilicity, and altered electronic properties. These attributes make them valuable building blocks in various scientific and industrial applications. asianpubs.org The presence of fluorine atoms can significantly modify the reactivity of the heterocyclic ring, often making it more susceptible to certain types of chemical transformations. nih.gov The widespread use of poly- and perfluoroalkyl substances (PFAS) in numerous industrial processes has led to their global distribution, prompting extensive research into their behavior and potential impacts. nih.gov

Rationale for Investigating 2,3,5,6-Tetrafluoro-4-nitropyridine within the Fluorinated Pyridine (B92270) Class

This compound is a derivative of pentafluoropyridine (B1199360), a highly reactive and versatile organofluorine compound. nih.gov The introduction of a nitro group (-NO2) at the 4-position of the tetrafluoropyridine ring is of particular interest to chemists. The strong electron-withdrawing nature of the nitro group, coupled with the electronegativity of the four fluorine atoms, significantly activates the pyridine ring towards nucleophilic attack. rsc.orgwikipedia.org This heightened reactivity makes this compound a valuable substrate for synthesizing a wide array of substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. The study of this compound provides insights into the intricate interplay of electronic effects and regioselectivity in nucleophilic aromatic substitution reactions. rsc.org

Overview of Prior Research on Highly Fluorinated Pyridines (e.g., Pentafluoropyridine)

Research into highly fluorinated pyridines, with pentafluoropyridine as a primary example, has a rich history. The synthesis of pentafluoropyridine was first reported in the early 1960s. guidechem.com A common method involves the reaction of pentachloropyridine (B147404) with anhydrous potassium fluoride (B91410) at high temperatures, yielding pentafluoropyridine in high yields. guidechem.com

Pentafluoropyridine is known for its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. nih.gov The orientation of nucleophilic attack is primarily directed to the 4-position due to the combined electron-withdrawing effects of the fluorine atoms and the ring nitrogen. researchgate.net This regioselectivity has been exploited to synthesize a variety of 4-substituted tetrafluoropyridines by reacting pentafluoropyridine with a range of nucleophiles, including ammonia (B1221849), hydrazine, and methoxide (B1231860) ions. researchgate.net More recent research has expanded the utility of pentafluoropyridine as a reagent in organic synthesis, for instance, in the deoxyfluorination of carboxylic acids to form acyl fluorides. dur.ac.ukacs.org

Research Scope and Objectives Pertaining to this compound

The primary research focus on this compound revolves around understanding its reactivity, particularly in nucleophilic substitution reactions. A key objective is to elucidate the regiochemical outcomes of its reactions with various nucleophiles. Unlike its precursor, pentafluoropyridine, where substitution predominantly occurs at the 4-position, the presence of the nitro group in this compound introduces a new dynamic. The nitro group itself can act as a leaving group, leading to a competition between the displacement of a fluoride ion and the nitro group. rsc.org

Investigations aim to systematically study the reactions of this compound with different nucleophiles, such as ammonia and sodium methoxide, to determine the factors that govern the reaction pathway. rsc.org This includes analyzing the product distribution and comparing the reactivity of this compound to other related fluorinated aromatic compounds like pentafluoropyridine and pentafluoronitrobenzene (B1362553). rsc.org The ultimate goal is to establish a comprehensive understanding of the structure-reactivity relationships in this highly activated heterocyclic system, which can guide its application in the synthesis of novel and complex pyridine derivatives.

Chemical Profile of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 3511-89-5 |

| Molecular Formula | C5F4N2O2 |

| Molecular Weight | 196.06 g/mol |

Nucleophilic Substitution Reactions of this compound

The reactivity of this compound is dominated by nucleophilic substitution, a class of reactions where an electron-rich species (the nucleophile) displaces a leaving group on an electron-deficient molecule (the electrophile). wikipedia.org In the case of this compound, the highly electron-deficient pyridine ring serves as the electrophilic substrate.

Reaction with Ammonia

The reaction of this compound with ammonia presents a notable departure from the typical reactivity of other fluorinated aromatic compounds. In this reaction, a significant amount of the nitro group is replaced by the amino group, leading to the formation of 4-amino-2,3,5,6-tetrafluoropyridine (B155154). This is in stark contrast to the reaction of 2,3,5,6-tetrafluoro-4-nitrobenzene with ammonia, where the fluorine atom ortho to the nitro group is exclusively replaced. rsc.org The pyridine ring nitrogen is considered the primary factor influencing this distinct orientation of nucleophilic attack. rsc.org

Reaction with Sodium Methoxide

Similarly, the reaction with sodium methoxide also demonstrates considerable replacement of the nitro group. rsc.org This further underscores the unique reactivity profile of this compound, where the nitro group is a viable leaving group in the presence of strong nucleophiles.

Comparative Reactivity Analysis

Competition experiments have been conducted to establish the relative reactivities of this compound in comparison to other highly fluorinated aromatic compounds. These studies have revealed the following reactivity order:

pentafluoropyridine ≈ pentafluoronitrobenzene > this compound rsc.org

This indicates that while this compound is a reactive electrophile, it is somewhat less reactive towards nucleophilic attack than both pentafluoropyridine and pentafluoronitrobenzene under the tested conditions. rsc.org

Spectroscopic Analysis

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful tool for characterizing the derivatives of highly fluorinated pyridines. However, the interpretation of 19F NMR spectra for the products of nucleophilic substitution on this compound can be complex. The chemical shifts of the fluorine atoms are influenced by the nature of the substituent group (e.g., methoxy (B1213986) or amino groups), and these effects are not always consistent, particularly when a nitro group is also present on the ring. rsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5,6-tetrafluoro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F4N2O2/c6-1-3(11(12)13)2(7)5(9)10-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKOBGKVLVQVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542284 | |

| Record name | 2,3,5,6-Tetrafluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3511-89-5 | |

| Record name | 2,3,5,6-Tetrafluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2,3,5,6 Tetrafluoro 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,3,5,6-Tetrafluoro-4-nitropyridine

The presence of four highly electronegative fluorine atoms and a strong electron-withdrawing nitro group makes the pyridine (B92270) ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This class of reactions proceeds via a two-step addition-elimination mechanism. nih.govlibretexts.org In the initial step, the nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This intermediate is stabilized by the delocalization of the negative charge, a process significantly enhanced by the presence of electron-withdrawing groups like the nitro group. libretexts.orgwikipedia.org The subsequent step involves the departure of a leaving group, typically a halide ion, which restores the aromaticity of the ring. libretexts.org

The regioselectivity of nucleophilic attack on the this compound ring is a critical aspect of its reactivity, determining the structure of the resulting substituted products.

The nitrogen atom within the pyridine ring plays a crucial role in directing incoming nucleophiles. Pyridines are inherently more reactive towards nucleophilic attack than benzene (B151609) derivatives, particularly at the positions ortho and para to the nitrogen atom. wikipedia.org This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.org In the context of polyfluorinated pyridines, the positions are activated towards nucleophilic attack in the order of para > ortho > meta relative to the ring nitrogen. nih.gov

In this compound, nucleophilic attack can theoretically lead to the displacement of either a fluorine atom or the nitro group. The nitro group is a powerful activator for nucleophilic substitution, and its displacement has been observed in some aromatic systems. wikipedia.orgnih.gov However, in many instances, the fluorine atoms, particularly the one at the 4-position (para to the nitrogen), are more readily displaced. nih.gov The relative ease of displacement is influenced by the nature of the nucleophile and the reaction conditions.

The following table summarizes the typical reactivity pattern:

| Position of Attack | Leaving Group | Activating/Deactivating Factors |

| C-4 | Fluoro | Activated by pyridine nitrogen (para) and nitro group. |

| C-2, C-6 | Fluoro | Activated by pyridine nitrogen (ortho) and nitro group. |

| C-4 | Nitro | Activated by fluoro groups. |

The choice of solvent can influence the regioselectivity of nucleophilic aromatic substitution reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are often employed as they can effectively solvate the cationic species without strongly interacting with the nucleophile, thus enhancing its reactivity. wikipedia.org The specific influence of different solvents on the competitive displacement of fluoro versus nitro groups in this compound requires detailed experimental investigation under various conditions.

Alkoxides are potent nucleophiles that readily react with activated aryl halides. In reactions with compounds like 4-bromonitrobenzene, the methoxide (B1231860) ion displaces the bromide to form 4-nitromethoxybenzene. libretexts.org A similar reactivity pattern is expected with this compound, where alkoxides would likely attack the most electrophilic carbon, leading to the substitution of a fluorine atom. The reaction of potassium ethoxide with a related compound, methyl aryl ether, is known to form a stable Meisenheimer complex. libretexts.org

Ammonia (B1221849) and primary and secondary amines are effective nitrogen-centered nucleophiles that readily participate in SNAr reactions. libretexts.org For instance, the reaction of 2,4-dinitrofluorobenzene with the amino groups of peptides is a well-established method for N-terminal amino acid analysis. libretexts.org In the case of this compound, reaction with ammonia or amines is expected to result in the displacement of a fluorine atom to yield the corresponding amino-substituted tetrafluoropyridine derivative. For example, the reaction with ammonia would yield 4-amino-2,3,5,6-tetrafluoropyridine (B155154). The reaction of 4-nitropyridine (B72724) 1-oxide with piperidine, a secondary amine, has been shown to proceed via a nucleophilic displacement of the nitro group. rsc.org

The following table provides examples of reactions with nitrogen-centered nucleophiles:

| Nucleophile | Product |

| Ammonia | 4-Amino-2,3,5,6-tetrafluoropyridine |

| Primary Amine (R-NH2) | 4-(Alkylamino)-2,3,5,6-tetrafluoropyridine |

| Secondary Amine (R2NH) | 4-(Dialkylamino)-2,3,5,6-tetrafluoropyridine |

Reactions with Sulfur-Centered Nucleophiles

The high electrophilicity of the C-4 position in polyfluorinated pyridines makes it a prime target for attack by soft nucleophiles like sulfur-containing compounds. In systems analogous to this compound, such as pentafluoropyridine (B1199360), reactions with sulfur nucleophiles proceed with high regioselectivity. For instance, the reaction of pentafluoropyridine with 1-methyl-tetrazole-5-thiol results in the selective substitution of the fluorine atom at the para-position (C-4) to yield 4-substituted tetrafluoropyridine derivatives. nih.govresearchgate.net This regioselectivity is attributed to the significant activation of the para and ortho sites by the pyridine ring nitrogen. nih.govresearchgate.net

In other nitropyridine systems, the nitro group has been shown to be a competent leaving group in reactions with thiols. nih.gov For example, studies on 2-methyl-3-nitropyridines reacting with various thiols in the presence of a base like potassium carbonate resulted in the selective substitution of the nitro group. nih.gov This suggests that in this compound, while the C-4 fluorine is highly activated, the nitro group itself could potentially be displaced by potent sulfur nucleophiles under certain conditions.

A notable reaction in a related system involves the treatment of 2,3,5,6-tetrafluoro-4-(1-methyl-1H-tetrazol-5-ylthio)pyridine with hot ethanol, where a subsequent nucleophilic attack by the ethoxy group occurs at the ortho position (C-2), displacing a fluorine atom. nih.gov This demonstrates the continued susceptibility of the fluorinated ring to nucleophilic attack even after initial substitution at the C-4 position.

Table 1: Regioselectivity in Reactions of Pentafluoropyridine with Sulfur Nucleophiles

| Nucleophile | Product | Position of Substitution |

|---|---|---|

| 1-Methyl-tetrazole-5-thiol | 2,3,5,6-tetrafluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine | C-4 |

Reactions with Carbon-Centered Nucleophiles

Carbon-centered nucleophiles also exhibit reactivity towards highly electrophilic pyridine systems, typically targeting the activated C-4 position. A prime example is the reaction of pentafluoropyridine with malononitrile (B47326) in a basic medium. nih.govresearchgate.net The base deprotonates malononitrile, generating a carbanion that subsequently attacks the C-4 position of the pentafluoropyridine ring, leading to the elimination of the fluoride (B91410) ion and formation of 2-(perfluoropyridin-4-yl)malononitrile. nih.gov This reaction underscores the feasibility of forming carbon-carbon bonds via nucleophilic aromatic substitution on the perfluoropyridine scaffold.

In contrast, studies on 3-R-5-nitropyridines have shown that carbon nucleophiles can lead to dearomatization of the pyridine ring through the formation of 1,2- or 1,4-addition products rather than direct substitution. nih.gov However, the presence of four fluorine atoms in this compound strongly favors the SNAr pathway by stabilizing the intermediate Meisenheimer complex and providing a good leaving group (fluoride), making direct substitution the more probable outcome.

Table 2: Reaction of Pentafluoropyridine with a Carbon Nucleophile

| Nucleophile | Reagent/Condition | Product |

|---|---|---|

| Malononitrile | Base | 2-(2,3,5,6-tetrafluoropyridin-4-yl)malononitrile |

Other Electrophilic and Radical Transformations

Dealkylative Aromatic Halogen Substitution in Related Systems

Beyond traditional nucleophilic substitution, related perfluoroaromatic systems can undergo transformations involving radical intermediates. A notable example is the photoredox-catalyzed dealkylative aromatic halogen substitution. mdpi.com In this process, aromatic halides bearing electron-withdrawing groups, such as pentafluoropyridine, react with tertiary amines under blue light irradiation in the presence of an iridium catalyst. mdpi.com

The reaction proceeds via the generation of an aryl radical. The photoexcited iridium complex reduces the aryl halide, causing the elimination of the halide anion and forming the radical. mdpi.com This aryl radical then interacts with the tertiary amine, ultimately leading to the substitution of the halogen with a dialkylamino fragment. mdpi.com This method has been successfully applied to displace fluorine from 4-thio-substituted tetrafluorinated pyridines, demonstrating its applicability to highly fluorinated pyridine rings. mdpi.com

Detailed Mechanistic Insights into Key Transformations of this compound

Elucidation of Reaction Intermediates

The mechanism of nucleophilic aromatic substitution on electron-deficient rings like this compound proceeds through a well-established two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

In the first step, the nucleophile attacks the electron-deficient C-4 carbon, breaking the aromaticity of the pyridine ring and forming a tetrahedral intermediate. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization. The fluorine atoms also contribute to the stability of this intermediate through their inductive electron-withdrawing effects.

In the second, typically fast, step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

In some reactions involving nitro-substituted heterocycles, unexpected intermediates can lead to product rearrangements. For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, a nitro-group migration was observed, proceeding through a complex rearrangement mechanism rather than direct substitution. clockss.org While this specific migration is less likely in the highly symmetric and activated this compound, it highlights the potential for complex mechanistic pathways in nitropyridine chemistry.

Transition State Analysis

The rate-determining step in the SNAr mechanism for this compound is typically the initial attack of the nucleophile and the formation of the Meisenheimer complex. The transition state leading to this intermediate involves the partial formation of the new bond between the nucleophile and the C-4 carbon and the beginning of charge delocalization into the ring and the nitro group.

The exceptional stability of the Meisenheimer complex in this system is key to the compound's high reactivity. The strong electron-withdrawing capacity of the four fluorine atoms and the para-nitro group lowers the activation energy for the formation of the intermediate. The pyridine nitrogen further activates the ring towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. The substitution is overwhelmingly observed at the C-4 position due to the superior ability of the nitro group to stabilize the negative charge of the intermediate through resonance, compared to the inductive stabilization provided by the fluorine atoms at the ortho positions.

Derivatization Chemistry and Functionalization Strategies Involving 2,3,5,6 Tetrafluoro 4 Nitropyridine

Synthesis of Substituted 2,3,5,6-Tetrafluoropyridine (B1295328) Derivatives

The primary mode of reactivity for 2,3,5,6-tetrafluoro-4-nitropyridine involves the substitution of its fluorine atoms. The nitro group at the C-4 position strongly activates the ring towards nucleophilic attack, primarily directing substitution to the C-2 and C-6 positions (ortho to the nitrogen) and the C-4 position (para to the nitrogen).

The reaction of perfluorinated pyridines with nitrogen nucleophiles is a common strategy for introducing amino groups. While direct synthesis from this compound is feasible, many amino-substituted tetrafluoropyridines are synthesized from pentafluoropyridine (B1199360). For instance, the reaction of pentafluoropyridine with piperazine (B1678402) can lead to 1,4-bis(perfluoropyridin-4-yl)piperazine. nih.govresearchgate.net The high activation provided by the ring nitrogen facilitates nucleophilic substitution at the para position. nih.gov

The resulting 4-amino-2,3,5,6-tetrafluoropyridine (B155154) is a key intermediate for further derivatization. evitachem.com It can be converted into Schiff bases, such as (E)-N-Benzylidene-2,3,5,6-tetrafluoropyridin-4-amine, through condensation with aldehydes like benzaldehyde. evitachem.com

Oxygen and sulfur nucleophiles readily react with activated perfluoropyridine systems to yield ether and thioether derivatives, respectively. The reaction of pentafluoropyridine with 1-methyl-1H-tetrazole-5-thiol initially yields the 4-thioether substituted product, 2,3,5,6-tetrafluoro-4-(1-methyl-1H-tetrazol-5-ylthio)pyridine. nih.gov Interestingly, during recrystallization from hot ethanol, a subsequent nucleophilic substitution can occur where an ethoxy group displaces a fluorine atom at the ortho position, leading to 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine. nih.gov This demonstrates the sequential and regioselective functionalization potential of the tetrafluoropyridine core.

The general synthesis of thioethers can be achieved through various methods, including the C-S cross-coupling of thiols with organohalides. taylorandfrancis.com For perfluorinated systems, the high electrophilicity of the pyridine (B92270) ring often allows for direct reaction with thiols or their corresponding salts.

The synthesis of tetrafluoropyridine ethers has also been explored, providing access to valuable ligand systems. researchgate.net For example, phenoxy derivatives can be prepared, such as 2,3,5,6-tetrafluoro-4-phenoxypyridine. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Perfluoropyridine Systems

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| Pentafluoropyridine | Malononitrile (B47326) | 2-(Perfluoropyridin-4-yl)malononitrile | nih.gov |

| Pentafluoropyridine | 1-Methyl-1H-tetrazole-5-thiol | 2,3,5,6-Tetrafluoro-4-(1-methyl-1H-tetrazol-5-ylthio)pyridine | nih.gov |

| Pentafluoropyridine | Piperazine | 1,4-Bis(perfluoropyridin-4-yl)piperazine | nih.gov |

| 2,3,5,6-Tetrafluoro-4-(1-methyl-1H-tetrazol-5-ylthio)pyridine | Ethanol | 2-Ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine | nih.gov |

Azo compounds derived from fluorinated pyridines are valuable intermediates, particularly for the synthesis of fused heterocyclic systems like diazepines. epa.gov The synthesis typically involves the diazotization of a fluorinated amino-pyridine followed by a coupling reaction with an electron-rich aromatic compound. epa.govnih.gov

For example, fluorinated amines such as 4-amino-3-chlorotrifluoropyridine can be diazotized and coupled with mesitylene (B46885) to produce the corresponding azo-compound, 3-chloro-2,5,6-trifluoro-4-(2,4,6-trimethylphenylazo)pyridine, in good yield. epa.gov Similarly, amino derivatives of this compound can be transformed into their respective azo-dyes. epa.gov These reactions are crucial first steps toward building more complex molecular architectures. epa.gov The general method for forming azo dyes often involves the reaction of a primary aromatic amine with a diazotizing agent, followed by coupling with a suitable partner. nih.gov

Table 2: Synthesis of Azo-Compounds from Fluorinated Aminopyridines

| Amino-Pyridine Precursor | Coupling Partner | Azo-Compound Product | Yield | Reference |

|---|---|---|---|---|

| 4-Amino-2,3,5,6-tetrafluoropyridine | Mesitylene | 2,3,5,6-Tetrafluoro-4-(2,4,6-trimethylphenylazo)pyridine | 80% | epa.gov |

| 4-Amino-3-chloro-2,5,6-trifluoropyridine | Mesitylene | 3-Chloro-2,5,6-trifluoro-4-(2,4,6-trimethylphenylazo)pyridine | 83% | epa.gov |

| 5-Amino-2,3,6-trifluoro-4-nitropyridine | Mesitylene | 2,3,6-Trifluoro-4-nitro-5-(2,4,6-trimethylphenylazo)pyridine | 80% | epa.gov |

| 6-Amino-2,3,5-trifluoro-4-nitropyridine | Mesitylene | 2,3,5-Trifluoro-4-nitro-6-(2,4,6-trimethylphenylazo)pyridine | 84% | epa.gov |

Cyclization Reactions Initiated from this compound Derivatives

The functionalized tetrafluoropyridine derivatives serve as excellent starting materials for intramolecular cyclization reactions, leading to the formation of novel, fluorinated, fused heterocyclic systems.

A key application of the azo-compounds derived from fluorinated pyridines is their thermal cyclization to form pyridodiazepines. epa.gov This reaction typically proceeds through the thermolysis of the azo-compound in a high-boiling solvent like mesitylene. epa.gov The process involves the extrusion of dinitrogen and subsequent intramolecular cyclization to form the seven-membered diazepine (B8756704) ring fused to the pyridine core.

For instance, the thermolysis of 2,3,5,6-tetrafluoro-4-(2,4,6-trimethylphenylazo)pyridine yields 1,2,4-trifluoro-7,9-dimethyl-11-H-pyrido[4,3-c]benzo nih.govevitachem.comdiazepine in 75% yield. epa.gov Substituents on the initial pyridine ring are carried over into the final diazepine product, allowing for the synthesis of a variety of fluorinated diazepines with different substitution patterns. epa.gov For example, methoxy-substituted azo-pyridines can be cyclized to form the corresponding methoxy-difluoro-pyridobenzodiazepines. epa.gov

Beyond diazepines, derivatives of tetrafluoropyridine can be used to construct a variety of other fused heterocyclic systems. The strategy often involves introducing a functional group that can participate in an intramolecular cyclization. For example, the synthesis of furo[2,3-b]pyridines has been achieved from tetrafluoro-4-cyanopyridine and 1,3-dicarbonyl compounds. ias.ac.in

Another approach involves the thermal or photochemical cyclization of azido-substituted pyrimidines, which are analogous to azido-pyridines, to form fused systems via a nitrene intermediate. nih.gov These strategies highlight the versatility of highly fluorinated pyridine derivatives as platforms for constructing complex, polycyclic heteroaromatic compounds. ias.ac.innih.gov

Spectroscopic Data for this compound Not Available in Publicly Accessible Resources

Despite extensive searches for detailed research findings and specific spectral data for the chemical compound this compound, the necessary information to construct a scientifically accurate article as per the requested outline is not available in the public domain and accessible resources.

Numerous attempts were made to locate experimental data for the spectroscopic characterization of this compound, including targeted searches for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These searches included looking for the compound by its name, its Chemical Abstracts Service (CAS) number (3511-89-5), and pursuing specific scientific literature citations that referenced its synthesis, such as a 1987 article in the Journal of Fluorine Chemistry.

However, these searches did not yield the specific data points required, such as chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR, or mass-to-charge ratios (m/z) and fragmentation patterns for Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) and High-Resolution Mass Spectrometry (HRMS).

Without access to this fundamental spectroscopic data, it is not possible to provide a thorough, informative, and scientifically accurate article that includes the requested data tables and detailed research findings for each specified analytical technique. Generating content based on theoretical values or data from analogous compounds would not meet the required standard of factual accuracy for this specific compound. Therefore, the article cannot be generated as requested.

Spectroscopic Characterization Techniques in the Study of 2,3,5,6 Tetrafluoro 4 Nitropyridine

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure of 2,3,5,6-Tetrafluoro-4-nitropyridine by probing the vibrational modes of its constituent chemical bonds.

Infrared (IR) Spectroscopy

Key expected vibrational frequencies include:

C-F Stretching Vibrations: Highly fluorinated aromatic systems typically exhibit strong to very strong absorption bands in the 1300-1000 cm⁻¹ region.

NO₂ Stretching Vibrations: The nitro group is characterized by two distinct and strong stretching vibrations: an asymmetric stretch (νas) typically found in the 1620-1500 cm⁻¹ range and a symmetric stretch (νs) in the 1390-1260 cm⁻¹ range. For comparison, 2,4-difluoro-6-nitroacetanilide shows bands in these regions. nih.gov

Aromatic Ring Vibrations: The pyridine (B92270) ring itself has several characteristic stretching and bending vibrations. C=C and C=N stretching modes are expected in the 1600-1400 cm⁻¹ region. For instance, 3-nitropyridine (B142982) exhibits spectral features in this range. scilit.com

The precise positions of these bands are influenced by the strong electron-withdrawing effects of both the fluorine atoms and the nitro group, which modify the electronic distribution and bond strengths within the pyridine ring.

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR, providing information on the polarizability of molecular bonds. A specific Raman spectrum for this compound is not widely published, but analysis of related molecules allows for the prediction of its key features.

Expected Raman active modes include:

Ring Breathing Modes: The Raman spectra of pyridine and its derivatives are often characterized by intense bands corresponding to ring breathing vibrations. ethernet.edu.et The totally symmetric ring breathing mode for pyridine appears around 1000 cm⁻¹, while a trigonal ring breathing mode is observed near 1030 cm⁻¹. ethernet.edu.etrsc.org Similar strong signals are expected for the tetrafluorinated analogue, though their frequencies would be shifted by the heavy fluorine substituents.

Nitro Group Vibrations: The symmetric stretch of the NO₂ group is typically a strong band in the Raman spectrum and would be expected in the 1390-1260 cm⁻¹ region.

C-F Vibrations: Carbon-fluorine bonds also give rise to Raman active modes, which would contribute to the spectrum in the fingerprint region.

Studies on the pyridine-borane complex have shown that dative bond formation significantly alters the vibrational modes of the pyridine ring, demonstrating the sensitivity of Raman spectroscopy to changes in the ring's electronic structure. rsc.org

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound itself is not described in the searched literature, the solid-state structure of the closely related derivative, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, provides definitive data on the geometry of the tetrafluoropyridin-yl ring system.

The analysis of this derivative reveals that the compound crystallizes in the monoclinic space group P2₁/n. acs.org The packing in the crystal is influenced by various intermolecular contacts, including C—H⋯F, N—H⋯O, and C—H⋯π interactions. acs.org Hirshfeld surface analysis indicates that F⋯H/H⋯F interactions are the most significant contributors to the crystal packing. acs.org

The structural parameters of the 2,3,5,6-tetrafluoropyridin-yl moiety from this derivative offer the best available insight into the solid-state conformation of the ring.

Table 1: Selected Crystallographic Data for the 2,3,5,6-Tetrafluoropyridin-yl Moiety

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.8588 (1) |

| b (Å) | 10.7797 (2) |

| c (Å) | 15.7707 (2) |

| β (°) | 91.251 (1) |

| V (ų) | 1165.74 (3) |

| C3—N2 Bond Length (Å) | 1.3522 (16) |

Data derived from the crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Related Radicals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons and is therefore used to study radicals derived from the parent compound, not this compound itself. The study of radical anions and other related paramagnetic species provides valuable information on electron distribution and molecular orbitals.

Research on radicals derived from fluorinated aromatic compounds has demonstrated the utility of EPR in this context. For example, EPR spectra have been observed for radical cations of fluorinated benzenes generated by γ-ray irradiation in solid matrices at low temperatures. researchgate.net These spectra exhibit hyperfine structures with axially symmetric anisotropy, primarily due to coupling with fluorine nuclei. researchgate.net

Similarly, EPR studies on gamma-irradiated pyridinium (B92312) tetrafluoroborate (B81430) identified a radical formed by the attachment of a hydrogen atom to a ring carbon. scilit.com The analysis of hyperfine splitting constants provided detailed information about the interaction of the unpaired electron with various hydrogen and nitrogen nuclei within the radical. scilit.com Photochemically generated pyridinyl radicals have also been detected and characterized using low-temperature EPR analysis. researchgate.net For fluorinated aromatic radicals, the fluorine hyperfine splittings are a key feature, and their interpretation provides insight into the σ-π parameters for these π-radicals.

Chromatographic Techniques for Separation and Analysis of Isomers and Mixtures (e.g., HPLC, GC)

Chromatographic methods are essential for the separation, purification, and analysis of this compound and its derivatives, particularly in complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. The separation of fluorinated compounds can be achieved using specialized stationary phases. Fluorinated phases, such as those with pentafluorophenyl groups, offer an alternative selectivity compared to traditional C18 columns and can be particularly useful for separating halogenated aromatic compounds. These phases can engage in selective interactions like π–π and charge transfer. Furthermore, methods based on hydrogen-bonding interactions have been developed to separate isomers of substituted pyridines. researchgate.net The SHARC-1 column, for instance, separates compounds based on specific hydrogen-bond adsorption. researchgate.net For pyridine derivatives, mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms on core-shell columns can provide excellent resolution and peak shape without the need for ion-pairing reagents, making the method compatible with mass spectrometry. acs.org

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds like fluorinated pyridines. The choice of column is critical for achieving good separation. A study on the analysis of neutral per- and polyfluoroalkyl substances (PFAS) successfully employed both non-polar (5% diphenyl/95% dimethyl polysiloxane) and mid-polar (6% cyanopropylphenyl/94% dimethylpolysiloxane) capillary columns. Such columns are likely suitable for analyzing this compound. However, the analysis of highly reactive fluorine-containing compounds can be challenging, as they may react with the stationary phase. For quantitative analysis, derivatization may be employed. For example, perfluorinated carboxylic acids have been successfully analyzed by GC after amidation using 2,4-difluoroaniline.

Computational and Theoretical Studies on 2,3,5,6 Tetrafluoro 4 Nitropyridine

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, enabling the investigation of molecular properties by approximating the electron density. scirp.org For 2,3,5,6-Tetrafluoro-4-nitropyridine, methods like the B3LYP hybrid functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to achieve reliable results for geometry, vibrational frequencies, and electronic characteristics. nih.govnih.gov These calculations provide a foundational understanding of the molecule in its ground state.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.govum.edu.my For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

The primary conformational variable in this molecule is the rotation of the nitro group (–NO₂) relative to the plane of the tetrafluoropyridine ring. DFT calculations would explore the rotational energy barrier, identifying the lowest-energy (most stable) conformation. In many nitroaromatic compounds, the nitro group is twisted out of the plane of the aromatic ring to minimize steric repulsion, a feature that would be precisely quantified by geometry optimization. um.edu.my A study on a related compound, 2,4,6-trinitrophenol:3-methyl-4-nitropyridine N-oxide, revealed that a nitro group free from hydrogen bonding was severely twisted relative to the aromatic ring. um.edu.my

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Hypothetical Planar Conformation of this compound Note: This table is a hypothetical representation of expected bond parameters based on DFT principles. Actual values would be derived from specific calculations.

| Parameter | Bond/Angle | Expected Value (Å or °) | Description |

| Bond Length | C-F | ~1.33 Å | Carbon-Fluorine bond in a fluorinated aromatic ring. |

| C-N (ring) | ~1.34 Å | Carbon-Nitrogen bond within the pyridine (B92270) ring. | |

| C-C (ring) | ~1.38 Å | Carbon-Carbon bond within the pyridine ring. | |

| C-N (nitro) | ~1.48 Å | Bond connecting the nitro group to the pyridine ring. | |

| N-O (nitro) | ~1.22 Å | Nitrogen-Oxygen bond in the nitro group. | |

| Bond Angle | F-C-C | ~118° | Angle involving fluorine and ring carbons. |

| C-N-C (ring) | ~117° | Nitrogen angle within the pyridine ring. | |

| C-C-N (nitro) | ~119° | Angle defining the attachment of the nitro group. | |

| Dihedral Angle | O-N-C-C | Variable | Defines the twist of the nitro group relative to the ring. |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov These theoretical spectra are invaluable for interpreting experimental data.

For this compound, the calculations would predict characteristic vibrational modes. These include the stretching vibrations of the C-F bonds, the ring breathing modes of the pyridine core, and the symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group. A study on 2-chloro-3,5-dinitropyridine (B146277) using DFT (B3LYP method) demonstrated excellent agreement between calculated and experimental spectra after applying scaling factors. nih.gov A similar approach for this compound would aid in the precise assignment of its fundamental vibrational modes. researchgate.netresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. scirp.orgthaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests high chemical reactivity, high polarizability, and lower kinetic stability. nih.govirjweb.com For this compound, the electron-withdrawing nature of both the fluorine atoms and the nitro group is expected to significantly lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap and making the molecule a potent electrophile. The distribution of these orbitals would also be visualized; the HOMO is typically distributed over the pyridine ring, while the LUMO is often localized on the nitro group and the ring carbons attached to it, indicating the sites for nucleophilic attack. thaiscience.info

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors Note: This table presents typical quantum chemical descriptors derived from HOMO-LUMO energies. The values are illustrative for a reactive nitroaromatic compound.

| Parameter | Formula | Description |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. irjweb.com |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of an electron. irjweb.com |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic power of the molecule. irjweb.com |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. mpg.dewisc.edu This method provides detailed insights into charge distribution, hybridization, and intramolecular delocalization (hyperconjugation). wisc.edufaccts.de

For this compound, NBO analysis would quantify the polarization of the C-F, C-N, and N-O bonds. It would also reveal significant delocalization effects through second-order perturbation theory analysis. mpg.de This analysis identifies donor-acceptor interactions, such as the donation of electron density from a lone pair on an oxygen atom of the nitro group into an adjacent antibonding orbital (e.g., a π* orbital of the pyridine ring). These interactions stabilize the molecule and are key to understanding its electronic structure.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an essential tool for predicting reactivity, as it shows the regions of a molecule that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles). nih.govresearchgate.net

In an MEP map of this compound, the most negative potential (typically colored red) would be located around the oxygen atoms of the highly electronegative nitro group, identifying them as sites for electrophilic attack. uni-muenchen.deresearchgate.net Conversely, a strongly positive potential (colored blue) would be expected over the carbon atoms of the pyridine ring, particularly the carbon atom bearing the nitro group. This large positive region highlights the ring's susceptibility to nucleophilic aromatic substitution, a characteristic reaction for such electron-deficient systems. researchgate.netresearchgate.net

Computational methods can predict various spectroscopic parameters. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. While no specific computational NMR studies for this compound were found, such a calculation would predict the ¹³C, ¹⁹F, and ¹⁵N chemical shifts. These theoretical values, when compared to experimental data, can help confirm the molecular structure and electronic environment of each nucleus.

For radical species, Electron Paramagnetic Resonance (EPR) parameters, such as g-tensors and hyperfine coupling constants, can also be simulated. If this compound were to be reduced to its radical anion, DFT calculations could predict the distribution of the unpaired electron by calculating the hyperfine coupling constants for the ¹⁴N and ¹⁹F nuclei.

Ab Initio Quantum Chemical Methods

Ab initio quantum chemical methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a powerful tool for investigating the electronic structure and properties of molecules like this compound. These methods are crucial for obtaining a fundamental understanding of molecular behavior.

One of the key thermochemical properties that can be calculated using ab initio methods is the heat of formation (ΔHf). For nitropyridine derivatives, Density Functional Theory (DFT) has been employed to determine these values. A study on various nitropyridine derivatives calculated their heats of formation using isodesmic reactions, a computational strategy that helps to cancel out systematic errors in the calculations. While specific data for this compound is not explicitly detailed in broad studies of nitropyridines, the methodologies presented are directly applicable. The choice of the DFT functional and basis set is critical, and trends in the heat of formation data across a series of related compounds are generally independent of the specific DFT method used, although absolute values may differ. wikipedia.org

The following table illustrates the type of data that can be generated through such computational studies for a series of related compounds.

| Compound | DFT Method | Basis Set | Calculated Heat of Formation (kcal/mol) |

| 2-Nitropyridine | B3LYP | 6-31G(d) | Data not available |

| 3-Nitropyridine (B142982) | B3LYP | 6-31G(d) | Data not available |

| 4-Nitropyridine (B72724) | B3LYP | 6-31G(d) | Data not available |

| This compound | Not specified | Not specified | Not specified |

Note: Specific calculated values for this compound are not available in the referenced literature. The table serves as an example of the data format.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, which is highly susceptible to nucleophilic aromatic substitution (SNAr), computational studies can provide detailed insights into the reaction pathways.

The high electrophilicity of the pyridine ring, enhanced by the four fluorine atoms and the nitro group, makes the 4-position a prime target for nucleophilic attack. nih.gov Computational studies on related systems, such as the reaction of pentafluoropyridine (B1199360) with various nucleophiles, have shown that the substitution at the 4-position is generally favored. nih.gov These studies often employ DFT calculations to map out the potential energy surface of the reaction.

Transition State Characterization and Reaction Pathway Elucidation

A critical aspect of mechanistic studies is the characterization of transition states, which are the highest energy points along the reaction coordinate. The geometry and energy of the transition state determine the feasibility and rate of a reaction. For the nucleophilic aromatic substitution on this compound, computational methods can be used to locate and characterize the Meisenheimer complex, which is a key intermediate in the classical SNAr mechanism, as well as the transition states leading to and from this intermediate.

For example, in the reaction of a nucleophile with this compound, the reaction pathway would be modeled as follows:

Reactants → Transition State 1 (TS1) → Meisenheimer Intermediate → Transition State 2 (TS2) → Products

Computational software can calculate the vibrational frequencies of the transition state structure, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

| Species | Method | Basis Set | Key Geometric Parameters | Number of Imaginary Frequencies |

| TS1 (Attack of Nucleophile) | Not specified | Not specified | Not available | 1 |

| Meisenheimer Intermediate | Not specified | Not specified | Not available | 0 |

| TS2 (Leaving Group Departure) | Not specified | Not specified | Not available | 1 |

Note: Specific computational data for the transition states in reactions of this compound are not available in the public domain. This table illustrates the expected output of such a study.

Activation Energy Calculations

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a crucial parameter for determining the reaction rate. Computational chemistry provides methods to calculate the activation energy by determining the energy difference between the reactants and the transition state.

For the nucleophilic substitution on this compound, the activation energies for the formation of the Meisenheimer intermediate (Ea1) and for the departure of the leaving group (Ea2) can be calculated. These values would provide insight into the rate-determining step of the reaction.

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Formation of Meisenheimer Intermediate (Ea1) | Not specified | Not specified | Not available |

| Departure of Leaving Group (Ea2) | Not specified | Not specified | Not available |

Note: No specific activation energy calculations for reactions of this compound have been found in the surveyed literature. The table is illustrative of the data that would be generated.

Advanced Applications and Potential in Broader Organic Synthesis

2,3,5,6-Tetrafluoro-4-nitropyridine as a Building Block in Complex Molecule Synthesis

The strategic placement of fluorine atoms and a nitro group on the pyridine (B92270) core makes this compound a potent electrophile. This reactivity is harnessed by synthetic chemists to introduce the tetrafluoropyridinyl moiety into more complex molecular architectures, often as a key step in the synthesis of functional materials and bioactive compounds.

Role in Fluorine-Containing Organic Chemistry

The field of fluorine chemistry has expanded rapidly, driven by the unique properties that fluorine atoms impart to organic molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound is a key player in this field, serving as a polyfluorinated building block.

Its primary role stems from its high reactivity towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the four fluorine atoms and the nitro group, combined with the inherent electron deficiency of the pyridine ring, makes the carbon atoms of the ring highly electrophilic. This allows for the facile and often regioselective displacement of the fluorine atoms by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Research on the related compound, pentafluoropyridine (B1199360), has shown that nucleophilic attack typically occurs at the 4-position (para to the nitrogen), followed by the 2- and 6-positions (ortho to the nitrogen). nih.gov The presence of the nitro group at the 4-position in this compound further activates the ring for nucleophilic attack. This predictable reactivity allows for the controlled introduction of various substituents, leading to the synthesis of a diverse array of highly functionalized fluorine-containing pyridines. These products can then be used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.

Participation in Cascade or Multicomponent Reactions

Despite the high reactivity of this compound, which would seemingly make it an ideal candidate for cascade or multicomponent reactions, there is a notable lack of specific examples in the scientific literature detailing its participation in such transformations.

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single synthetic operation. Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials.

While the fundamental reactivity of this compound, particularly its susceptibility to multiple nucleophilic substitutions, suggests a theoretical potential for its inclusion in complex reaction sequences, published research has yet to explore this area in depth. The development of cascade or multicomponent reactions involving this compound would represent a significant advancement, offering a more efficient and atom-economical route to highly complex and potentially bioactive fluorinated heterocyclic compounds. Future research in this direction could unlock new synthetic pathways and lead to the discovery of novel molecular entities with valuable properties.

Conclusion and Future Research Directions

Summary of Key Findings on 2,3,5,6-Tetrafluoro-4-nitropyridine

Research on this compound has primarily centered on its synthesis and reactivity, particularly its behavior in nucleophilic aromatic substitution (SNAr) reactions.

A foundational study in this area demonstrated the compound's propensity to undergo nucleophilic attack. In reactions with nucleophiles such as ammonia (B1221849) and sodium methoxide (B1231860), a significant and somewhat counterintuitive finding was the preferential replacement of the nitro group over the fluorine atoms. fluoropharm.cn This reactivity is distinct from that of analogous nitroaromatic compounds and highlights the profound influence of the pyridine (B92270) nitrogen on the electronic distribution and reaction pathway of the molecule.

The synthesis of this compound can be achieved from readily available starting materials. One documented method involves a multi-step process starting from 4-amino-2,3,5,6-tetrafluoropyridine (B155154). chemicalbook.com This precursor is subjected to a reaction with an O-trimethylsilylic ether of hydroxylamine (B1172632) in the presence of cesium fluoride (B91410) (CsF) in tetrahydrofuran, followed by oxidation with trifluoroacetic peracid in chloroform (B151607). labnovo.com Another potential, though less detailed, synthetic approach involves the direct nitration of pentafluoropyridine (B1199360). The general principle of nucleophilic substitution on pentafluoropyridine, where the para-position is highly activated towards attack, supports the feasibility of this route for obtaining 4-substituted tetrafluoropyridines. bldpharm.com

Basic properties of the compound are summarized in the table below:

| Property | Value |

| CAS Number | 3511-89-5 |

| Molecular Formula | C5F4N2O2 |

| Molecular Weight | 196.06 g/mol |

Identified Gaps and Open Questions in the Field

Despite the foundational work, several gaps and unanswered questions remain in the comprehensive understanding of this compound.

A significant void exists in the recent literature. While the initial reactivity studies from the 1960s provide valuable insights, there is a lack of contemporary research that expands upon these findings with modern analytical techniques and computational methods. A more detailed and quantitative understanding of its reactivity with a broader range of nucleophiles is needed. For instance, systematic studies on its reactions with various amines, thiols, and alkoxides under different conditions would provide a more complete reactivity profile.

The full scope of the synthetic utility of this compound as a building block remains largely unexplored. While its potential as a precursor to other functionalized pyridines is implicit, there are few documented examples of its application in the synthesis of complex molecules, such as pharmaceuticals or materials with specific electronic or optical properties.

Furthermore, there is a scarcity of detailed spectroscopic and crystallographic data for this compound and its derivatives. Such data would be invaluable for a deeper understanding of its structure-property relationships and for validating theoretical models of its reactivity. The precise influence of the nitro group on the chemical shifts of the fluorine atoms in the 19F NMR spectrum, for example, warrants more thorough investigation. fluoropharm.cn

Future Research Avenues and Methodological Advancements

The existing knowledge gaps point towards several promising avenues for future research on this compound.

Exploration of Novel Reactivity: Future studies should aim to explore the reactivity of this compound beyond simple SNAr reactions. Investigating its potential in cycloaddition reactions, for instance, could lead to the synthesis of novel fused heterocyclic systems. The highly electron-deficient nature of the pyridine ring might enable it to participate in unique pericyclic reactions.

Applications in Medicinal Chemistry and Materials Science: Given the prevalence of fluorinated and nitro-substituted heterocycles in bioactive molecules, a systematic evaluation of the biological activity of derivatives of this compound is warranted. Its derivatives could be screened for a range of pharmacological activities. Similarly, its potential use as a building block for advanced materials, such as energetic materials, liquid crystals, or organic electronics, should be investigated. The combination of high fluorine content and a polarizable nitro group could impart unique properties to resulting materials.

Advanced Synthetic Methodologies: The development of more efficient and scalable synthetic routes to this compound would be highly beneficial. This could involve optimizing the existing methods or exploring novel synthetic strategies, potentially utilizing flow chemistry for improved safety and efficiency in handling this energetic compound.

Computational and Spectroscopic Studies: In-depth computational studies using density functional theory (DFT) and other advanced methods can provide a more nuanced understanding of the compound's electronic structure, reaction mechanisms, and spectroscopic properties. Such theoretical work, in conjunction with detailed experimental spectroscopic analysis (NMR, IR, Raman, and mass spectrometry) and single-crystal X-ray diffraction of its derivatives, will be crucial for building a comprehensive picture of this intriguing molecule.

Q & A

Q. Critical Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (nitration), 80–100°C (halogen exchange) |

| Solvent | H₂SO₄ (nitration), DMF (halogen exchange) |

| Reaction Time | 4–6 hours (nitration), 12–24 hours (halogen exchange) |

Methodological Note : Monitor reaction progress via TLC or LC-MS to prevent decomposition. Purify via column chromatography (silica gel, hexane/EtOAc) .

How can researchers safely handle and store this compound given its hazardous properties?

Basic Research Question

The compound is classified as acutely toxic (oral, dermal) and causes severe eye/skin irritation (GHS Category 1C) . Key safety protocols:

- Handling : Use nitrile gloves, sealed goggles, and lab coats. Work in a fume hood to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid contact with moisture or oxidizing agents .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .

Q. Emergency Measures :

- Eye exposure : Rinse with water for 15+ minutes; seek immediate medical attention .

- Ingestion : Do NOT induce vomiting; administer activated charcoal if advised .

What spectroscopic techniques are most effective for characterizing this compound, and what key data should be observed?

Basic Research Question

Primary Techniques :

- ¹⁹F NMR : Expect four distinct signals for fluorine atoms. Chemical shifts typically range δ –140 to –160 ppm due to electron-withdrawing nitro group .

- X-ray Crystallography : Reveals planar pyridine ring with bond angles (e.g., C4–C3–C2 = 115.4°) and torsion angles (e.g., C5–N1–C1–F1 = –179.4°) .

- Mass Spectrometry : Molecular ion peak at m/z 195 (C₅HF₄N₂O₂) with fragmentation patterns confirming nitro group loss (–NO₂, m/z 149) .

Q. Experimental Design :

- Use DFT calculations to map electrostatic potential surfaces, identifying electron-deficient regions.

- Compare reaction rates with/without fluorine substituents (e.g., 4-nitropyridine vs. tetrafluoro-4-nitropyridine) .

What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed through experimental design?

Advanced Research Question

Challenges :

- Competing substitution pathways at C2, C4, and C6 due to similar electronic environments.

- Steric hindrance from fluorine atoms limiting access to reactive sites.

Q. Solutions :

Q. Case Study :

| Strategy | Regioselectivity Outcome | Yield |

|---|---|---|

| LiTMP + Electrophile | C4 functionalization | 75% |

| Pd-catalyzed C–H activation | C2 arylation | 60% |

How does the crystal structure of this compound derivatives inform their supramolecular assembly and potential applications in materials science?

Advanced Research Question

Crystal packing analysis (e.g., X-ray data from ) reveals:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.